2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate
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Overview
Description
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzo-furan ring can be synthesized through the radical bromination of a methyl group followed by a phosphonate reaction . The final step involves the acetylation of the hydroxyl group to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-acetic acid derivatives.
Reduction: The carbonyl group in the benzo-furan ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids.
Major Products
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Alcohol derivatives of the benzo-furan ring.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The benzo-furan ring can interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate is unique due to its combination of indole, benzo-furan, and acetate groups.
Properties
Molecular Formula |
C22H19NO4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C22H19NO4/c1-4-23-12-15(16-7-5-6-8-18(16)23)11-20-21(25)17-9-10-19(26-14(3)24)13(2)22(17)27-20/h5-12H,4H2,1-3H3/b20-11+ |
InChI Key |
LHPXQWNLVJCOEG-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C |
Origin of Product |
United States |
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